molecular formula C21H22N6O4 B284408 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B284408
分子量: 422.4 g/mol
InChIキー: UDJIBBWHMCRHCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.

作用機序

The exact mechanism of action of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in cognitive function, and its dysfunction has been implicated in the pathogenesis of cognitive disorders. By enhancing the activity of the α7 nAChR, this compound may improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to enhance the activity of the α7 nAChR in vitro and in vivo. The compound has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in memory and learning. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These biochemical and physiological effects suggest that this compound may have beneficial effects on cognitive function and memory.

実験室実験の利点と制限

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. The compound is stable and has good solubility in aqueous and organic solvents, making it easy to handle and administer. The compound has also been extensively characterized in vitro and in vivo, allowing for accurate dosing and monitoring of its effects. However, this compound has some limitations for lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

将来の方向性

There are several future directions for the research and development of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate the mechanism of action of the compound and its effects on cognitive function and memory. Another direction is to explore the therapeutic potential of this compound in other cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, the safety and efficacy of this compound in clinical trials need to be investigated to determine its potential as a therapeutic agent for cognitive disorders.

合成法

The synthesis of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. Preclinical studies have shown that the compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to enhance memory consolidation and retrieval in rodents. These findings suggest that this compound may be a promising therapeutic agent for the treatment of cognitive disorders.

特性

分子式

C21H22N6O4

分子量

422.4 g/mol

IUPAC名

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H22N6O4/c1-12-17(20(28)23-14-9-5-6-10-15(14)29-2)18(27-21(22-12)24-25-26-27)13-8-7-11-16(30-3)19(13)31-4/h5-11,18H,1-4H3,(H,23,28)(H,22,24,26)

InChIキー

UDJIBBWHMCRHCW-UHFFFAOYSA-N

異性体SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

正規SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。